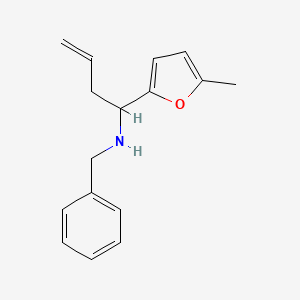
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid compound that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with numerous deaths and overdoses. Despite its dangerous reputation, U-47700 has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide acts on the mu-opioid receptor, which is responsible for pain relief and euphoria. It binds to the receptor and activates it, leading to the release of dopamine and other neurotransmitters. This results in a feeling of euphoria, pain relief, and sedation.
Biochemical and physiological effects:
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been shown to have similar effects to other opioids, including pain relief, sedation, and euphoria. It can also cause respiratory depression, which can be fatal in high doses. Additionally, it can cause nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been used in laboratory experiments to study its effects on the mu-opioid receptor and its potential as a painkiller. However, its use is limited by its potential for addiction and overdose, as well as its illegal status in many countries.
Orientations Futures
Future research on N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide could focus on developing safer and more effective painkillers that target the mu-opioid receptor. Additionally, research could explore the potential for N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide to be used in the treatment of addiction, as it has been shown to have a lower potential for addiction than other opioids. However, further research is needed to fully understand the risks and benefits of N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide.
Méthodes De Synthèse
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of p-anisidine with 3-methyl-2-butanone to form 4-methoxy-3-methylphenylacetone, which is then reduced using sodium borohydride to produce the intermediate 4-methoxy-3-methylphenylpropanol. This intermediate is then reacted with N,N-diethylamine and phosgene to form N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been studied for its potential use as a painkiller due to its opioid activity. It has been shown to have a higher affinity for the mu-opioid receptor than morphine, which could make it a more effective painkiller. However, its use as a painkiller is limited by its potential for addiction and overdose.
Propriétés
IUPAC Name |
N,N-diethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-21(6-2)19(22)17-8-7-11-20(14-17)13-16-9-10-18(23-4)15(3)12-16/h9-10,12,17H,5-8,11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVIJFZLBVKERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)



![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)